Product packaging for 4-Methoxybenzo[d]isothiazole(Cat. No.:CAS No. 35272-30-1)

4-Methoxybenzo[d]isothiazole

Cat. No.: B3131382
CAS No.: 35272-30-1
M. Wt: 165.21 g/mol
InChI Key: WILUPWLPVVSGHY-UHFFFAOYSA-N
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Description

Structural Significance and Heterocyclic Context of Benzo[d]isothiazoles

The benzo[d]isothiazole scaffold is a prominent heterocyclic system in organic chemistry. It features a benzene (B151609) ring fused to an isothiazole (B42339) ring, which is a five-membered ring containing nitrogen and sulfur atoms in a 1,2-relationship. arkat-usa.orgmdpi.com This fusion of an aromatic benzene ring with a heteroaromatic isothiazole ring creates a unique electronic and structural framework. The presence of the electronegative sulfur and nitrogen atoms within the isothiazole moiety is a key feature that influences the molecule's chemical properties and biological interactions. arkat-usa.org

Benzo[d]isothiazoles are considered benzo-fused five-membered N,S-heterocycles. mdpi.com This structural class is a cornerstone for a multitude of compounds with significant applications, particularly in medicinal chemistry. arkat-usa.orgthieme-connect.com The rigid, planar structure of the benzo[d]isothiazole core serves as a versatile template for designing molecules that can interact with various biological targets. arkat-usa.org Different subclasses exist, such as benzo[d]isothiazol-3(2H)-ones, which feature a carbonyl group at the 3-position and also exhibit a wide array of applications. arkat-usa.orgmdpi.com The ability to introduce a variety of substituents onto the benzene and isothiazole rings allows for the fine-tuning of the molecule's properties, leading to the development of compounds with specific functions. arkat-usa.org

Overview of Research Directions in the Benzo[d]isothiazole Class

Research involving the benzo[d]isothiazole class of compounds is dynamic and multifaceted, primarily driven by their potential in medicinal chemistry and the continuous need for novel synthetic methodologies.

Medicinal and Biological Applications: A significant portion of research is dedicated to exploring the vast biological activities of benzo[d]isothiazole derivatives. arkat-usa.orgmdpi.com These compounds have been identified as potent inhibitors of multiple biological targets and pathways. arkat-usa.org For instance, certain benzo[d]isothiazole derivatives are investigated as:

Antidiabetic agents , by inhibiting the sodium-glucose co-transporter 2 (SGLT2). arkat-usa.org

Therapeutics for Parkinson's disease , acting as positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). arkat-usa.org

Antimalarial drug candidates , by targeting the IspD enzyme in Plasmodium species. arkat-usa.org

Anticancer agents , with some derivatives showing marked cytotoxicity against various cancer cell lines, including leukemia. nih.govtandfonline.com

Antimicrobial and antiviral agents . nih.gov

Synthetic Methodologies: The development of new and efficient synthetic routes to construct the benzo[d]isothiazole scaffold is another major research focus. arkat-usa.orgmdpi.com Scientists are continually working on novel protocols to expand the chemical space of available benzo[d]isothiazole compounds for further study. arkat-usa.org Key strategies include:

Cyclization reactions starting from pre-functionalized phenyl rings containing nitrogen and/or sulfur atoms. arkat-usa.org

The use of copper catalysts to facilitate the formation of the N-S bond. arkat-usa.orgmdpi.com

The development of metal-free and electrochemical methods to promote sustainability in synthesis. arkat-usa.orgmdpi.com

One specific example is the synthesis of 4-Methoxybenzo[d]isothiazole itself, which was prepared from 2-(benzylthio)-6-methoxybenzaldehyde by treating it with hydroxylamine (B1172632) O-sulfonic acid. arkat-usa.org This highlights the tailored synthetic approaches required for specific isomers. The overarching goal of this research is to create a broader library of benzo[d]isothiazole compounds to explore their full potential in various scientific fields. arkat-usa.org

Interactive Data Table for this compound

PropertyValue
CAS Number 35272-30-1 chemicalbook.com
Molecular Formula C₈H₇NOS chemicalbook.comchemicalbook.com
Molecular Weight 165.21 g/mol chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B3131382 4-Methoxybenzo[d]isothiazole CAS No. 35272-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILUPWLPVVSGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NSC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Methoxybenzo D Isothiazole

De Novo Synthesis Strategies for the Benzo[d]isothiazole Core

The de novo synthesis of the benzo[d]isothiazole core is the most prevalent approach, focusing on the formation of the heterocyclic portion of the molecule. These methods can be broadly categorized based on the nature of the aromatic precursor used, particularly how the essential nitrogen and sulfur atoms are introduced to facilitate the final ring-closing reaction. arkat-usa.org

Ring-Closing Reactions Employing Diverse Precursors

Ring-closing or cyclization reactions are the cornerstone of benzo[d]isothiazole synthesis. The specific strategy is determined by the functional groups present on the aromatic starting material. The key step in these syntheses is the formation of the crucial nitrogen-sulfur (N-S) bond that defines the isothiazole (B42339) ring. Methodologies are classified based on whether the aromatic precursor is pre-loaded with both nitrogen and sulfur functionalities, only nitrogen, only sulfur, or neither. arkat-usa.org

The most direct route to the benzo[d]isothiazole scaffold involves using an aromatic precursor that already contains both the necessary nitrogen and sulfur functionalities in an appropriate ortho relationship. arkat-usa.org The synthesis typically proceeds via an intramolecular cyclization, often through an oxidative N-S bond formation. A common starting material for a related scaffold, benzo[d]isothiazol-3(2H)-ones, is 2-mercaptobenzamide, which undergoes oxidative dehydrogenative cyclization. arkat-usa.org This general strategy highlights the efficiency of having both heteroatoms present on the starting phenyl ring, poised for ring closure. arkat-usa.org

An alternative pathway involves starting with an aromatic system that is functionalized with a nitrogen-containing group but lacks the sulfur atom. The sulfur moiety is introduced during the synthetic sequence. For example, benzo[d]isothiazoles can be prepared from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation at elevated temperatures. arkat-usa.org Another approach utilizes copper-catalyzed reactions of substrates like 2-bromo-N-arylbenzimidamides with a sulfur source, proceeding under alkaline and aerobic conditions to furnish the fused ring system. arkat-usa.org

This synthetic approach begins with an aromatic building block that contains the sulfur atom, onto which the nitrogen atom is introduced to complete the heterocycle. A specific synthesis of 4-Methoxybenzo[d]isothiazole has been achieved using this methodology. arkat-usa.org The reaction, developed by Kawakita and colleagues, employs 2-(benzylthio)-6-methoxybenzaldehyde as the sulfur-preloaded aromatic substrate. Treatment of this aldehyde with hydroxylamine (B1172632) O-sulfonic acid in the presence of thioanisole facilitates the cyclization to yield this compound. arkat-usa.org

Table 1: Synthesis of this compound from a Sulfur-Preloaded Aromatic Building Block arkat-usa.org

Starting MaterialReagent(s)Product
2-(benzylthio)-6-methoxybenzaldehydeHydroxylamine O-sulfonic acid, ThioanisoleThis compound

It is also possible to construct the benzo[d]isothiazole core starting from aromatic substrates that contain neither a nitrogen nor a sulfur functionality. A notable transition-metal-free synthesis involves a cycloaddition reaction between a benzyne intermediate and a 1,2,5-thiadiazole. arkat-usa.org The benzyne, which would contain the methoxy (B1213986) substituent for the synthesis of the target compound, is generated in situ from a corresponding 2-(trimethylsilyl)aryl triflate. This method allows for the formation of a diverse range of substituted benzo[d]isothiazoles, with yields reportedly ranging from 24% to 97%. arkat-usa.org

Annulation of Aryl Moieties onto Pre-existing Isothiazole Frameworks

A less common but viable synthetic strategy involves building the benzene (B151609) ring onto a pre-existing isothiazole core. arkat-usa.org This "annulation" approach is the reverse of the more typical ring-closing reactions. It requires an appropriately functionalized isothiazole that can undergo reactions, such as cycloadditions or tandem coupling sequences, to construct the fused aromatic ring. This pathway offers a different strategic approach to accessing complex benzo[d]isothiazole derivatives. arkat-usa.org

Condensation-Based Synthetic Protocols

Condensation reactions are a fundamental approach for constructing the benzo[d]isothiazole core. These protocols typically involve the reaction of a bifunctional benzene derivative with a reagent that provides the missing heteroatom(s) to form the isothiazole ring.

A notable example is the synthesis of this compound from a pre-functionalized aromatic aldehyde. arkat-usa.org In this method, 2-(benzylthio)-6-methoxybenzaldehyde serves as the key substrate. The condensation reaction is carried out with hydroxylamine-O-sulfonic acid, which acts as the nitrogen source, in the presence of thioanisole in aqueous acetonitrile to yield the cyclized product, this compound. arkat-usa.org

Starting MaterialReagentSolventProductRef.
2-(benzylthio)-6-methoxybenzaldehydeHydroxylamine-O-sulfonic acid, ThioanisoleAqueous AcetonitrileThis compound arkat-usa.org

Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis offers powerful and efficient pathways for the synthesis of benzo[d]isothiazole derivatives, often proceeding under milder conditions and with greater functional group tolerance than traditional methods. Copper and rhodium catalysts have been prominently featured in these transformations. arkat-usa.org

Copper(I)-catalyzed intramolecular N–S bond formation is a key method for synthesizing the related benzo[d]isothiazol-3(2H)-one scaffold from 2-mercaptobenzamides. nih.gov More directly, a copper(II)-catalyzed annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur provides a route to N-substituted benzo[d]isothiazoles. arkat-usa.org This reaction proceeds under aerobic and alkaline conditions, and various copper salts, including CuI, CuCl, and CuSO4, have shown good catalytic activity. arkat-usa.org

Rhodium catalysis has also been employed for the oxidative annulation of benzimidates with elemental sulfur to assemble the benzo[d]isothiazole core. arkat-usa.org

CatalystStarting Material(s)ReagentsKey TransformationRef.
Copper(II) bromide2-Bromo-N-arylbenzimidamideSulfur powderC-S/N-S annulation arkat-usa.org
[Cp*Rh(MeCN)3][SbF6]2BenzimidateSulfur powder, AgOAcOxidative annulation arkat-usa.org
Copper(I) chlorideN-substituted 2-halobenzamideSulfur powder, K2CO3/Cs2CO3Cascade C-S/N-S bond formation nih.govrsc.org

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot procedures for constructing the benzo[d]isothiazole ring system have been developed.

One such method involves the reaction of ortho-haloarylamidines with elemental sulfur through an oxidative N-S/C-S bond formation. arkat-usa.org This metal-free, one-pot synthesis requires relatively high temperatures (135 °C) to achieve the desired transformation. arkat-usa.org Another efficient one-pot approach begins with readily available ortho-mercaptoacetophenones. arkat-usa.org The key step in this process is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to furnish the benzo[d]isothiazole product. arkat-usa.org

Starting Material(s)ReagentsKey FeaturesRef.
ortho-HaloarylamidinesElemental sulfur, K3PO4Metal-free, oxidative N-S/C-S formation arkat-usa.org
ortho-Mercaptoacetophenonest-BuONO, PPh3Involves S-nitroso intermediate and aza-Wittig reaction arkat-usa.org
N-substituted 2-halobenzamideCuCl, Sulfur powder, BaseCopper-catalyzed cascade reaction rsc.org

Oxidative Cyclization Methodologies

Oxidative cyclization is a common strategy for forming the N-S bond of the isothiazole ring. These methods can be catalyzed by metals or be metal-free and often utilize an external oxidant.

The intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides is a versatile route to benzo[d]isothiazol-3(2H)-ones. This transformation can be achieved using a Cu(I) catalyst under an oxygen atmosphere. nih.gov A metal-free alternative employs a catalytic amount of potassium bromide (KBr) with oxygen as the terminal oxidant. nih.gov In this system, bromine is generated in situ and oxidizes the thiol, facilitating the ring-closing elimination of HBr. arkat-usa.org Furthermore, an electrochemical approach has been developed, offering a green alternative that uses electricity as the oxidant to drive the dehydrogenative N-S bond formation, producing hydrogen gas as the only byproduct. nih.gov

Starting MaterialMethod/CatalystOxidantKey FeatureRef.
2-MercaptobenzamidesCu(I) saltsO2Intramolecular N-S bond formation nih.gov
2-MercaptobenzamidesKBrO2Metal-free oxidative cyclization nih.govarkat-usa.org
2-MercaptobenzamidesElectrochemicalElectricityGreen synthesis, H2 byproduct nih.gov
ortho-HaloarylamidinesNone (thermal)Elemental Sulfur (acts as oxidant)Metal-free oxidative N-S/C-S bond formation arkat-usa.org

Nucleophilic Aromatic Substitution in Benzo[d]isothiazole Formation

Nucleophilic aromatic substitution (SNAr) provides a pathway to construct the benzo[d]isothiazole skeleton by first introducing the sulfur atom onto an activated aromatic ring.

An efficient, metal-free synthesis of benzo[d]isothiazol-3-amines utilizes this strategy as the initial key step. arkat-usa.org The process begins with a 3-substituted-2-fluorobenzonitrile. The fluorine atom, being a good leaving group on the electron-deficient ring, is displaced by sodium sulfide (B99878) in a nucleophilic aromatic substitution reaction. The resulting intermediate is then directly treated with ammonia and sodium hypochlorite, which accomplishes the cyclization to form the benzo[d]isothiazol-3-amine core. arkat-usa.org This sequence demonstrates how SNAr can be effectively integrated into a multi-step synthesis to build the heterocyclic ring. arkat-usa.org

Starting MaterialReagentsKey StepProduct ClassRef.
3-Substituted-2-fluorobenzonitrile1. Na2S; 2. NH3, NaOClNucleophilic aromatic substitution of fluorideBenzo[d]isothiazol-3-amine arkat-usa.org

Ring-Transformation Reactions Towards Benzo[d]isothiazole Isomers

Ring-transformation reactions allow for the conversion of one heterocyclic system into another, providing unique synthetic entries to the benzo[d]isothiazole core.

One such approach involves the transformation of 1,3-benzoxathiin-4-one 1-oxides into N-substituted benzo[d]isothiazol-3(2H)-ones. arkat-usa.org The reaction proceeds via the nucleophilic attack of an amine on the carbonyl group of the starting heterocycle. This leads to a ring-opened intermediate which then undergoes intramolecular cyclization via attack of the newly formed amide nitrogen onto the sulfur atom, followed by water elimination to yield the final product. arkat-usa.org

Another strategy involves a cycloaddition reaction between a benzyne intermediate and a 1,2,5-thiadiazole. arkat-usa.org The benzyne is generated in situ from a 2-(trimethylsilyl)aryl triflate. This method allows for the assembly of a diverse range of substituted benzo[d]isothiazoles by varying both the benzyne precursor and the thiadiazole component. arkat-usa.org

Starting HeterocycleReagent(s)Resulting ScaffoldKey TransformationRef.
1,3-Benzoxathiin-4-one 1-oxideAliphatic or aromatic aminesBenzo[d]isothiazol-3(2H)-oneAmine-mediated ring transformation arkat-usa.org
1,2,5-Thiadiazole2-(Trimethylsilyl)aryl triflate, CsFBenzo[d]isothiazole[4+2] Cycloaddition with in situ generated benzyne arkat-usa.org

Regioselective Introduction and Modification of the Methoxy Group

The regioselective synthesis of this compound is predominantly achieved through strategies that utilize precursors where the methoxy group is already installed at the desired position on the benzene ring. The regiochemistry is thus controlled during the synthesis of the aromatic starting material, prior to the cyclization step that forms the isothiazole ring.

For instance, the synthesis of this compound via the condensation method explicitly starts with 2-(benzylthio)-6-methoxybenzaldehyde. arkat-usa.org The placement of the methoxy group at the C-6 position of the benzaldehyde (which becomes the C-4 position of the benzo[d]isothiazole) dictates the final structure of the product. Similarly, metal-catalyzed syntheses of related substituted benzo[d]isothiazolones often start from appropriately substituted 2-halobenzamides. rsc.org

While methods for the direct functionalization of the pre-formed benzo[d]isothiazole ring exist, the introduction of a methoxy group at the 4-position is most reliably accomplished by employing a starting material that contains this substituent in the correct orientation from the outset. This highlights the importance of retrosynthetic planning and the strategic synthesis of functionalized aromatic precursors in accessing specific isomers like this compound.

Strategies for Direct Methoxylation of Benzo[d]isothiazoles

The direct C-H methoxylation of the benzo[d]isothiazole core is not a commonly reported synthetic strategy in the reviewed literature. Typically, the introduction of a methoxy group onto the benzothiazole (B30560) ring is achieved by utilizing a precursor that already contains the methoxy substituent prior to the cyclization reaction that forms the isothiazole ring. This approach is often more regioselective and avoids potential side reactions that could occur when attempting to directly functionalize the heterocyclic system.

Precursor Design for Methoxy Moiety Incorporation at the C4 Position

A key strategy for the synthesis of this compound involves the careful design of precursors where the methoxy group is already positioned at the desired location on the benzene ring. A notable example of this approach is the synthesis of this compound from 2-(benzylthio)-6-methoxybenzaldehyde. nih.gov In this method, the precursor, which contains both the sulfur and the methoxy group in the correct positions, undergoes a cyclization reaction to form the final product.

The reaction proceeds by treating the 2-(benzylthio)-6-methoxybenzaldehyde with hydroxylamine O-sulfonic acid in the presence of thioanisole in aqueous acetonitrile. This method provides a direct route to the 4-methoxy substituted benzo[d]isothiazole scaffold.

Table 1: Synthesis of this compound from a Pre-methoxylated Precursor

PrecursorReagentsSolventProduct
2-(benzylthio)-6-methoxybenzaldehydeHydroxylamine O-sulfonic acid, ThioanisoleAqueous acetonitrileThis compound

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, safety, and scalability of the synthesis of benzo[d]isothiazole derivatives, advanced methodologies such as continuous flow chemistry and photochemical reactions are being investigated.

Application of Continuous Flow Chemistry

While the specific application of continuous flow chemistry for the synthesis of this compound is not extensively documented, this technology offers significant potential benefits for the production of heterocyclic compounds. researchgate.netbohrium.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The use of microreactors can also facilitate scalability and automation of the synthetic process. researchgate.net For the synthesis of related benzothiazole structures, continuous flow processes have been successfully developed, suggesting the applicability of this technology to this compound. acs.org

Table 2: Potential Advantages of Continuous Flow Chemistry in Heterocyclic Synthesis

FeatureAdvantage
Precise control of reaction parametersHigher yields and purity
Enhanced heat and mass transferImproved safety for exothermic reactions
Small reactor volumesReduced risk with hazardous reagents
AutomationIncreased reproducibility and throughput
ScalabilityFacile transition from laboratory to production scale

Photochemical Synthesis and Molecular Rearrangements

Photochemical methods offer unique pathways for the synthesis and transformation of heterocyclic compounds. Recent research has explored the use of photochemical irradiation to induce structural permutations in thiazoles and isothiazoles, and it is suggested that this methodology could be extended to benzo[d]isothiazole systems. nih.gov Such photochemical rearrangements could provide access to novel isomers and derivatives that are difficult to obtain through traditional thermal reactions.

Another area of investigation involves visible-light-mediated photocatalysis. For instance, the aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes has been demonstrated to proceed under visible light, leading to the formation of azetidine derivatives which can then undergo further transformations. researchgate.net While not directly applied to this compound, these studies highlight the potential of photochemical reactions to effect unique transformations on the benzo[d]isothiazole core.

Table 3: Examples of Photochemical Reactions on Related Heterocyclic Scaffolds

Reaction TypeHeterocyclePotential Application
Photochemical PermutationThiazoles, IsothiazolesIsomerization and synthesis of novel derivatives
Aza Paternò–Büchi ReactionBenzo[d]isothiazole 1,1-dioxides[2+2] cycloaddition and subsequent functionalization

Reaction Mechanisms and Chemical Reactivity of 4 Methoxybenzo D Isothiazole

The reactivity of 4-Methoxybenzo[d]isothiazole is dictated by the electronic properties of its constituent parts. The benzene (B151609) ring is activated by the electron-donating methoxy (B1213986) group, while the isothiazole (B42339) ring contains both electrophilic and nucleophilic centers, allowing for a diverse range of chemical transformations. cymitquimica.com

Nucleophilic Processes and Substitutions

Nucleophilic reactions involving this compound can target either the substituent methoxy group or the heterocyclic ring itself.

The methoxy group (-OCH₃) at the 4-position is generally stable, but can undergo nucleophilic cleavage under specific, often harsh, conditions to yield the corresponding phenol. This reaction, a demethylation, is a common transformation for aryl methyl ethers. Strong nucleophiles or Lewis acids are typically required to facilitate this process. For instance, boron tribromide (BBr₃) is a powerful reagent used for the cleavage of aryl ethers. In a process analogous to the demethylation of a related 6-methoxybenzothiazole (B1296504) derivative, the lone pair on the oxygen atom of the methoxy group would attack the Lewis acidic boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the hydroxylated benzo[d]isothiazole. nih.gov

The isothiazole ring, particularly when unsubstituted at certain positions, can be susceptible to nucleophilic attack. This reactivity is a key feature of the isothiazole system. researchgate.net Nucleophilic attack can lead to substitution or, more dramatically, ring-cleavage. researchgate.net The specific site of attack within the benzo[d]isothiazole nucleus is influenced by the electron distribution across the fused ring system. While specific studies on this compound are limited, general principles of isothiazole chemistry suggest that strong nucleophiles can attack the sulfur atom or adjacent carbon atoms, initiating ring-opening cascades. researchgate.netnih.govacs.org The presence of the electron-donating methoxy group on the benzene ring can modulate the electrophilicity of the heterocyclic portion, influencing the regioselectivity of such attacks. cymitquimica.com

Oxidative Transformations of the Sulfur and Nitrogen Atoms

The sulfur atom in the isothiazole ring is susceptible to oxidation, a common reaction for sulfide-containing heterocycles. nih.gov This can lead to the formation of stable, higher oxidation state derivatives such as sulfoxides and sulfones. The nitrogen atom is generally less prone to oxidation in this system.

The oxidation of the sulfur atom in the benzo[d]isothiazole core is a well-established transformation used to synthesize S-oxidized analogues. arkat-usa.org A variety of oxidizing agents can be employed to convert the sulfide (B99878) to a sulfoxide (B87167) (S-oxide) and subsequently to a sulfone (S,S-dioxide). The choice of reagent and control of stoichiometry are crucial for selective oxidation. organic-chemistry.orgjchemrev.com

Recent studies have highlighted the use of modern, selective oxidizing agents. For example, Selectfluor has been used for the efficient and selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones to their corresponding sulfoxides. mdpi.com In a closely related example, 2-Butyl-6-methoxybenzo[d]isothiazol-3(2H)-one was converted to its 1-oxide (sulfoxide) in 90% yield using Selectfluor in an aqueous DMF solution at room temperature. mdpi.com This demonstrates the feasibility of selectively oxidizing the sulfur atom in a methoxy-substituted benzo[d]isothiazole system.

The table below summarizes various reagents commonly used for the oxidation of sulfides to sulfoxides and sulfones, which are applicable to this compound.

Oxidizing AgentTypical Product(s)Notes
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneOften requires a catalyst (e.g., selenium (IV) oxide, niobium carbide) for selectivity and efficiency. nih.govorganic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneA common and effective reagent; stoichiometry determines the product. organic-chemistry.org
Sodium periodate (B1199274) (NaIO₄)SulfoxideGenerally selective for sulfoxide formation. jchemrev.com
SelectfluorSulfoxide, SulfoneA modern electrophilic fluorinating agent that also acts as an efficient oxidant for sulfur compounds. mdpi.comorganic-chemistry.org
Potassium permanganate (B83412) (KMnO₄)SulfoneA strong oxidizing agent that typically leads to the fully oxidized sulfone.

This table is generated based on general methods for sulfide oxidation and specific examples with related compounds. nih.govjchemrev.commdpi.comorganic-chemistry.org

While oxidation typically targets the sulfur atom, metabolic pathways can involve oxidation of the aromatic ring system. Cytochrome P450 (CYP) enzymes can catalyze the epoxidation of the thiazole (B1198619) ring's C=C bond or the oxidation of the methoxy group itself. uni-frankfurt.de Quantum chemical studies on related thiazole structures indicate that epoxidation is a viable metabolic pathway. uni-frankfurt.de Furthermore, CYP3A4-mediated oxidation of the methoxy group on a related benzothiazole (B30560) has been predicted, which would lead to its demethylation. vulcanchem.com These oxidative pathways are primarily relevant in biological systems or biomimetic studies.

Reductive Chemistry of the Isothiazole Ring

The N-S bond within the isothiazole ring is relatively weak and can be cleaved under reductive conditions. This reductive ring-opening is a characteristic reaction of the isothiazole nucleus. researchgate.netnottingham.ac.uk This process typically transforms the heterocyclic system into a more flexible acyclic structure, such as an enaminothioaldehyde or a related species, which can be a useful intermediate for further synthetic transformations. The specific products depend on the reducing agent used and the reaction conditions. While direct studies on this compound are not prevalent, the reductive cleavage is a known reactivity pattern for the broader class of isothiazole-containing compounds. researchgate.netnottingham.ac.uk

Electrophilic Aromatic Substitution Patterns on the Benzo Ring

The reactivity of the benzo[d]isothiazole core is significantly influenced by the substituents on the benzene ring. The methoxy group at the 4-position is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. cymitquimica.com This activation, however, is tempered by the electron-withdrawing nature of the fused isothiazole ring.

Studies on the electrophilic bromination of 4-methoxybenzo[d]thiazole, a structurally similar compound, provide insights into the probable substitution pattern of this compound. The reaction with bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid is expected to result in regioselective bromination. The directing effect of the methoxy group would favor substitution at the positions ortho and para to it. Given the structure of this compound, the most likely positions for electrophilic attack are C5 and C7.

Table 1: Predicted Regioselectivity in Electrophilic Bromination of this compound

Reagent Predicted Product Reference
Br₂/Acetic Acid 5-Bromo-4-methoxybenzo[d]isothiazole and/or 7-Bromo-4-methoxybenzo[d]isothiazole

C-H Bond Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. sigmaaldrich.com For this compound, C-H functionalization strategies can be envisioned for both the benzo and isothiazole rings.

Nickel-catalyzed C-H activation has been reported for the synthesis of benzo[d]isothiazolones, demonstrating the feasibility of transition metal-catalyzed C-H functionalization on this heterocyclic system. arkat-usa.org While specific examples for this compound are not extensively detailed, the general principles of directed C-H functionalization could be applied. A directing group could be installed on the molecule to guide a metal catalyst to a specific C-H bond, enabling the introduction of various functional groups.

A plausible strategy involves the use of a directing group to facilitate the ortho-C-H functionalization of the benzo ring. For instance, a removable directing group at the N2 position of the isothiazole ring could direct a palladium or rhodium catalyst to the C3-H bond of the isothiazole or a C-H bond on the benzene ring.

Recent advancements have highlighted catalyst-controlled selective functionalization of unactivated C-H bonds, even in the presence of more electronically activated ones. nih.gov This suggests that with the appropriate catalyst, selective functionalization of specific C-H bonds in this compound could be achieved, overcoming the inherent reactivity patterns of the molecule. nih.gov A protocol for the synthesis of benzo cymitquimica.comthiazolo[2,3-c] arkat-usa.orgsmolecule.comtriazoles involves a C-H bond functionalization step on a disulfide intermediate, showcasing the potential for such strategies in building more complex fused heterocyclic systems. mdpi.comresearchgate.net

Studies on Ring Opening and Rearrangement Mechanisms

The isothiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often involve the cleavage of the relatively weak N-S bond.

One potential pathway for ring-opening involves nucleophilic attack at the sulfur atom. For instance, treatment with a strong nucleophile could lead to the cleavage of the N-S bond, forming a 2-mercapto-benzonitrile derivative. This type of reactivity is observed in related heterocyclic systems.

Rearrangement reactions of isothiazole derivatives have also been documented. For example, the Dimroth rearrangement, a common reaction in heterocyclic chemistry, could potentially occur in derivatives of this compound, leading to the formation of isomeric heterocyclic systems. nih.gov This rearrangement typically involves the transposition of a ring atom with an exocyclic atom or group.

Furthermore, studies on the ring-opening of 4-isoxazolines, which also contain a weak N-O bond, show competitive formation of different products depending on the reaction conditions and substituents. clockss.org This suggests that the ring-opening of this compound could also lead to a variety of products depending on the reagents and conditions employed. A plausible mechanism for the formation of pyrazolo[3,4-e] arkat-usa.orgsmolecule.comdithiazine involves an addition of a nucleophile, followed by ring opening and subsequent ring closure (ANRORC mechanism). acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-methoxybenzo[d]thiazole
5-Bromo-4-methoxybenzo[d]isothiazole
7-Bromo-4-methoxybenzo[d]isothiazole
benzo[d]isothiazolones
benzo cymitquimica.comthiazolo[2,3-c] arkat-usa.orgsmolecule.comtriazoles
2-mercapto-benzonitrile
pyrazolo[3,4-e] arkat-usa.orgsmolecule.comdithiazine

Advanced Analytical and Spectroscopic Characterization of 4 Methoxybenzo D Isothiazole

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity verification of organic compounds. For 4-Methoxybenzo[d]isothiazole, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining its purity with high resolution and sensitivity.

An analytical HPLC method for this compound would typically employ a reverse-phase C18 column to separate the compound from any potential impurities. The separation is achieved by the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution is often used to ensure good resolution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector, as the aromatic nature of this compound allows for strong absorbance in the UV region. A preparative HPLC method has been described using a Waters SunFire C18 column with a mobile phase consisting of a 0.1% v/v solution of formic acid in water and a 0.1% v/v solution of formic acid in an organic solvent, with detection over a wavelength range of 210 nm to 350 nm. google.com

Parameter Condition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and the study of its fragmentation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₈H₇NOS, which corresponds to a molecular weight of 165.21 g/mol . In positive ion mode ESI-MS, the compound is expected to show a prominent peak at m/z 166, corresponding to the [M+H]⁺ ion. google.com Further fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information. Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to yield a fragment at m/z 151, followed by the loss of carbon monoxide (CO) to give a fragment at m/z 123. Another possible fragmentation involves the cleavage of the isothiazole (B42339) ring.

Ion m/z (Proposed) Formula Identity
[M+H]⁺166[C₈H₈NOS]⁺Protonated Molecular Ion
[M+H - •CH₃]⁺151[C₇H₅NOS]⁺Loss of a methyl radical
[M+H - •CH₃ - CO]⁺123[C₆H₅NS]⁺Subsequent loss of carbon monoxide
[C₆H₄S]⁺•108[C₆H₄S]⁺•Fragment from isothiazole ring cleavage
[C₅H₄N]⁺78[C₅H₄N]⁺Fragment from isothiazole ring cleavage

Vibrational Spectroscopy: Infrared (IR) Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic structure, as well as the methoxy substituent.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch3100-3000Benzo ring
Aliphatic C-H Stretch2950-2850Methoxy group
C=C Aromatic Ring Stretch1600-1450Benzo ring
C=N Stretch1650-1550Isothiazole ring
Asymmetric C-O-C Stretch1275-1200Methoxy group
Symmetric C-O-C Stretch1150-1085Methoxy group
C-S Stretch770-690Isothiazole ring
Out-of-plane C-H Bending900-675Substituted benzene (B151609)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum, recorded in DMSO-d₆, shows distinct signals for the aromatic protons and the methoxy group protons. google.com

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
9.07Doublet11HH-3
7.75Doublet81HH-7
7.57Triplet81HH-6
6.99Doublet81HH-5
4.00Singlet-3HOCH₃

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, the signals are typically not split by adjacent carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. The predicted ¹³C NMR spectrum of this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm) (Predicted) Assignment
158.0C-4 (Aromatic C-O)
152.0C-3a (Aromatic C-S)
148.0C-3 (Isothiazole C=N)
130.0C-7a (Aromatic C=C)
128.0C-6
118.0C-5
110.0C-7
56.0OCH₃

Advanced 2D NMR Techniques

While one-dimensional (1D) NMR spectroscopy provides initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular architecture of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for establishing connectivity.

An HSQC experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. For this compound, this would allow for the unambiguous assignment of the protonated aromatic carbons and the methoxy group carbons.

A summary of anticipated key HMBC correlations that would be critical for the structural confirmation of this compound is presented in the interactive table below.

Proton(s)Correlated Carbon(s)Structural Fragment Confirmed
Methoxy Protons (-OCH₃)C4Position of the methoxy group
H5C4, C7, C3aConnectivity within the benzene ring
H7C5, C3a, C7aConnectivity within the benzene ring and fusion to the isothiazole ring
H3C7a, C4Connectivity within the isothiazole ring and proximity to the methoxy group

Note: The table presents predicted correlations based on the known structure of this compound. Specific chemical shifts would be determined from the actual spectra.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the conjugated π-electron system within a molecule, which acts as a chromophore. chemicalbook.comresearchgate.net The benzo[d]isothiazole ring system is an inherent chromophore, and its absorption characteristics are modulated by the presence of substituents.

The introduction of an electron-donating methoxy group at the C4 position is expected to influence the electronic transitions of the aromatic system. This auxochromic group can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted benzo[d]isothiazole. This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). royalsocietypublishing.org

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption bands in the ultraviolet region. Analysis of the precise wavelengths of maximum absorbance and their corresponding molar absorptivities (ε) provides a fingerprint of the compound's electronic structure. While specific experimental data for this compound is not widely published, related benzothiazole (B30560) derivatives show absorption maxima in the range of 300-350 nm. rsc.orgnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Should single crystals of this compound be obtained, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical data table below.

ParameterValue
Chemical FormulaC₈H₇NOS
Formula Weight165.21
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)90
β (°)(Value)
γ (°)90
Volume (ų)(Value)
Z(Value)

Note: The values in this table are placeholders and would be determined experimentally through X-ray diffraction analysis.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₈H₇NOS), the theoretical elemental composition can be calculated based on its atomic constituents.

The experimental values, obtained through combustion analysis, are then compared to the calculated values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's purity and stoichiometric composition.

The table below outlines the calculated elemental composition for this compound and provides columns for the inclusion of experimental findings.

ElementCalculated (%)Found (%)
Carbon (C)58.16
Hydrogen (H)4.27
Nitrogen (N)8.48
Oxygen (O)9.68
Sulfur (S)19.41

Theoretical and Computational Investigations of 4 Methoxybenzo D Isothiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular systems. For the benzo[d]isothiazole scaffold, these computational techniques have been instrumental in confirming its planar geometry and detailing the bond lengths and angles within the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of benzo[d]isothiazole derivatives. These studies provide a detailed picture of the electron distribution and bonding characteristics. The presence of the sulfur-nitrogen bond in the isothiazole (B42339) ring is a key structural feature that significantly influences the electronic properties of the molecule. DFT calculations help in understanding the bond order and electronic nature of this S-N interaction, which in turn sheds light on the compound's stability and reactivity.

For the broader class of benzothiazoles and benzo[d]isothiazoles, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) have been used to analyze the electronic environment. researchgate.net These calculations reveal the delocalized π-electron system that extends across both the benzene (B151609) and isothiazole rings, a characteristic feature of its aromaticity. The nitrogen atom imparts pyridine-like characteristics, further shaping the compound's electronic landscape and reactivity patterns.

Ab Initio and Semi-Empirical Molecular Orbital Calculations

While detailed ab initio and semi-empirical molecular orbital calculation data specifically for 4-Methoxybenzo[d]isothiazole is not extensively documented in publicly available literature, the principles of these methods are foundational in computational chemistry. Ab initio methods, which are based on first principles without the use of empirical parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, have been used for related heterocyclic systems. These calculations, such as those using the PM6 method, provide valuable information on molecular orbitals and electronic transitions. researchgate.net For benzo[d]isothiazole derivatives, such computational studies are essential for validating experimental findings and providing a deeper understanding of their molecular architecture. rsc.org

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals and various reactivity descriptors. Computational analysis provides a quantitative basis for these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For related benzothiazole (B30560) derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The distribution of these orbitals also provides insight into the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Data (Illustrative for a Benzothiazole Derivative)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative for a related benzothiazole derivative and serves to demonstrate the type of information obtained from FMO analysis.

Computation of Ionization Energies and Electron Affinities

Ionization energy (I) and electron affinity (A) are fundamental electronic properties that can be computed from the energies of the HOMO and LUMO, respectively, based on Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). These values are crucial for understanding the molecule's ability to donate or accept electrons.

Computational studies on benzothiazole derivatives have successfully calculated these parameters using DFT methods. mdpi.com This information is vital for predicting the behavior of these compounds in charge-transfer interactions.

Determination of Global and Local Reactivity Indices (Chemical Potential, Electrophilicity, Hardness, Softness)

Chemical Potential (μ) : Describes the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.

Global Hardness (η) : Measures the resistance to charge transfer. It is calculated as η = (I-A)/2.

Global Softness (S) : Is the reciprocal of global hardness (S = 1/η) and indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η.

These reactivity indices have been calculated for various benzothiazole derivatives, providing a framework for comparing their reactivity. mdpi.com For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Global Reactivity Descriptors (Illustrative for a Benzothiazole Derivative)

DescriptorValue (eV)
Ionization Energy (I)6.5
Electron Affinity (A)1.8
Chemical Potential (μ)-4.15
Global Hardness (η)2.35
Global Softness (S)0.426
Electrophilicity Index (ω)3.66

Note: The data in this table is illustrative for a related benzothiazole derivative and is intended to show the application of these computational descriptors.

Prediction of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

The interaction of molecules with an external electric field, such as that from a laser, can induce a dipole moment. In linear optics, this induced dipole is directly proportional to the strength of the electric field, a relationship defined by the linear polarizability (α). However, in a nonlinear optical (NLO) medium, the response of the material is dependent on the intensity, wavelength, and polarization of the light. nih.gov This nonlinear interaction is described by higher-order terms, namely the first and second hyperpolarizabilities (β and γ, respectively), which are crucial for phenomena like frequency conversion and optical switching. mdpi.comarkat-usa.org

Computational chemistry provides powerful tools for the prediction of these NLO properties. nih.gov Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are frequently used to determine the polarizability and hyperpolarizability of organic molecules. researchgate.nettandfonline.com Methods like the B3LYP functional combined with appropriate basis sets, such as 6-311G(d,p), have been successfully used to calculate these properties for various heterocyclic compounds. tandfonline.com For instance, studies on thiazole (B1198619) and benzothiazole derivatives have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance NLO responses. arkat-usa.org

Table 1: Representative Calculated NLO Properties for a Generic Donor-π-Acceptor Thiazole Derivative (Note: This table is illustrative and not specific to this compound. Data is hypothetical, based on typical values for similar structures.)

PropertyComputational MethodBasis SetCalculated Value (a.u.)
Dipole Moment (μ)DFT/B3LYP6-311+G(d,p)5.8 D
Average Polarizability (α)DFT/B3LYP6-311+G(d,p)185
First Hyperpolarizability (β)DFT/B3LYP6-311+G(d,p)2500

Conformational Landscape and Energetic Profiling

The conformational landscape of a molecule like this compound is primarily determined by the rotation of the methoxy (B1213986) group relative to the plane of the benzo[d]isothiazole ring system. Computational methods are essential for exploring this landscape. mdpi.com A common approach is to perform a potential energy surface (PES) scan, where the dihedral angle of interest (in this case, the C-C-O-C angle of the methoxy group) is systematically varied, and the energy of the molecule is calculated at each step. wayne.edu This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. nih.gov

For the methoxy group, one would typically expect to find conformers where the methyl group is either in the plane of the aromatic ring (syn- or anti-planar) or out of the plane. The relative energies of these conformers are influenced by a balance of electronic effects (like conjugation) and steric hindrance. nih.gov DFT and ab initio methods, such as MP2, with basis sets like 6-311+G(d,p) are well-suited for these calculations, providing accurate geometries and relative energies. wayne.eduscispace.com

While a specific conformational analysis of this compound is not documented, studies on analogous aromatic ethers and substituted benzothiazoles confirm that the orientation of substituents can significantly impact molecular properties. nih.govlibretexts.org The lowest energy conformer represents the most populated state of the molecule at equilibrium, but higher energy conformers can also be relevant, particularly in dynamic processes or upon interaction with other molecules. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level. researchgate.net This technique is invaluable for understanding the dynamic nature of molecules, including conformational changes, interactions with solvent, and binding to biological targets. wayne.eduacs.org

For a molecule like this compound, an MD simulation could be employed to explore its behavior in different environments, such as in an aqueous solution or interacting with a protein binding site. The simulation would begin with a defined set of initial positions and velocities for all atoms. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. The simulation then proceeds in a series of small time steps (typically femtoseconds), updating the atomic positions and velocities at each step. researchgate.net

MD simulations can reveal how the molecule samples different conformations over time, the stability of these conformations, and the timescale of transitions between them. wayne.edu It can also elucidate the role of solvent molecules in stabilizing certain conformations and provide insights into how the molecule might approach and interact with a receptor. While specific MD studies on this compound are not available, the methodology has been widely applied to related benzothiazole and other heterocyclic systems to investigate their interactions in biological contexts and their properties in condensed phases. aps.orgacs.org

Reaction Mechanism Elucidation Through Computational Modeling

Understanding the precise pathway by which a chemical reaction occurs is fundamental to controlling its outcome and optimizing synthesis. Computational modeling has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. nottingham.ac.uk

DFT calculations are a cornerstone of modern mechanistic studies. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

The synthesis of benzo[d]isothiazoles can proceed through various routes. For example, a plausible synthesis of this compound could involve the cyclization of a suitably substituted o-aminothiophenol derivative. nih.gov Computational modeling could be used to:

Compare different possible reaction pathways: By calculating the activation energies for each potential step, the most energetically favorable route can be identified.

Characterize transition state structures: This provides a snapshot of the bond-making and bond-breaking processes.

Investigate the role of catalysts or reagents: The model can show how these components interact with the substrates to lower the activation energy.

Explain regioselectivity and stereoselectivity: By comparing the energies of transition states leading to different products, observed selectivities can be rationalized.

While a specific computational study on the synthesis mechanism of this compound is not published, mechanistic investigations of the formation of related benzothiazoles and other heterocycles have demonstrated the power of this approach. mdpi.comnih.gov For instance, DFT studies on the cyclization of 2-aminothiophenol (B119425) with aldehydes have provided detailed information about the reaction intermediates and transition states. nih.gov

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Approaches

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A significant sub-discipline is the development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR). QSAR/QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical property or biological activity. nih.govbrieflands.com

The development of a QSPR model for a class of compounds like benzisothiazoles involves several steps:

Data Set Assembly: A collection of molecules with known experimental data (e.g., solubility, melting point, or biological activity) is gathered. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as steric (e.g., van der Waals volume), electronic (e.g., electronegativity), and topological properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical relationship between a subset of the calculated descriptors and the experimental property of interest. nih.govbrieflands.com

Validation: The predictive power of the model is rigorously tested using both internal validation techniques (like leave-one-out cross-validation) and external validation with a separate test set of compounds. researchgate.net

Several QSAR studies have been successfully conducted on 1,2-benzisothiazole (B1215175) derivatives to model their biological activities, such as caspase-3 inhibition. nih.govresearchgate.net These studies have identified key molecular descriptors that influence activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzisothiazole Derivatives nih.govresearchgate.net

Descriptor TypeExample DescriptorDescription
Electronic ATSC2eCentered Broto-Staley autocorrelation of lag 2 / weighted by electronegativities
Constitutional nAtomNumber of atoms
Topological SpMax1_Bh(m)Largest absolute eigenvalue of Burden modified matrix - n 1 / weighted by atomic masses
Geometrical GATS1vGeary autocorrelation of lag 1 / weighted by van der Waals volumes
Functional Group R--CX--RR-C-X-R atom-centered fragments

These models demonstrate that properties like electronegativity, atomic mass, and van der Waals volumes play significant roles in the biological activity of the benzisothiazole scaffold. researchgate.net Such QSPR approaches could be applied to predict various physicochemical properties of this compound based on its structural features.

Derivatization and Functionalization Strategies for 4 Methoxybenzo D Isothiazole

Strategic Functionalization of the Benzo[d]isothiazole Core

The benzo[d]isothiazole scaffold can be functionalized through several synthetic routes, with the reactivity and position of substitution being significantly influenced by the existing 4-methoxy group. researchgate.net The methoxy (B1213986) group is a powerful electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution and typically directs incoming electrophiles to the ortho and para positions (C5 and C7, respectively).

Key functionalization reactions include:

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the benzene portion of the core. The directing effect of the 4-methoxy group makes the C5 and C7 positions the most probable sites for substitution.

Metalation : Directed ortho-metalation (DoM) is a powerful strategy where the methoxy group can direct deprotonation at the adjacent C5 position using a strong base like n-butyllithium. The resulting organolithium intermediate can then react with various electrophiles to introduce a wide array of substituents.

Cross-Coupling Reactions : If a halo-substituted derivative (e.g., 7-bromo-4-methoxybenzo[d]isothiazole) is synthesized, it can serve as a substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Reaction TypeReagent/ConditionsPrimary Substitution Position(s)Potential Product
NitrationHNO₃/H₂SO₄C5 and/or C74-Methoxy-5-nitrobenzo[d]isothiazole
BrominationBr₂/FeBr₃C5 and/or C77-Bromo-4-methoxybenzo[d]isothiazole
Directed ortho-Metalation (DoM)1. n-BuLi, THF, -78°C 2. Electrophile (e.g., CO₂)C54-Methoxybenzo[d]isothiazole-5-carboxylic acid

Chemical Modifications of the Methoxy Substituent

The methoxy group (-OCH₃) at the C4 position is itself a site for chemical modification, primarily through ether cleavage reactions. This transformation is crucial for converting the methoxy ether into a phenolic hydroxyl group (-OH), which can then serve as a handle for further derivatization.

Demethylation: The cleavage of the aryl methyl ether bond is a common and important reaction. rsc.org This process converts this compound into 4-hydroxybenzo[d]isothiazole. A variety of reagents can accomplish this transformation, each with its own advantages regarding reaction conditions and selectivity. rsc.orgresearchgate.net

Common demethylation agents include:

Boron Tribromide (BBr₃) : A powerful and widely used reagent for cleaving aryl methyl ethers under mild conditions. rsc.org

Lewis Acids : Reagents like aluminum chloride (AlCl₃) can promote demethylation, often requiring higher temperatures. researchgate.net

Strong Protic Acids : Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be effective but often require harsh conditions. rsc.org

ReagentTypical ConditionsKey Characteristics
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78°C to room tempHighly effective, mild conditions, but moisture-sensitive and hazardous. rsc.org
Aluminum Chloride (AlCl₃)Inert solvent, refluxCost-effective, but can require harsh conditions and may not be suitable for sensitive substrates. researchgate.net
Hydroiodic Acid (HI)RefluxClassic method, uses strong acid and high temperatures. rsc.org

The resulting 4-hydroxybenzo[d]isothiazole is a valuable intermediate. The phenolic hydroxyl group is more nucleophilic than the methoxy ether and can readily undergo O-alkylation, O-acylation, or be used in coupling reactions.

Derivatization for Enhanced Analytical Detection and Separation

For applications in bioanalysis, environmental monitoring, or quality control, it is often necessary to modify a molecule to enhance its detectability by analytical instruments like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgnih.gov Derivatization strategies for this compound or its analogs aim to introduce chromophores (for UV-Vis detection), fluorophores (for fluorescence detection), or moieties that improve chromatographic behavior. nih.govamericanpharmaceuticalreview.com

Introducing Chromophores/Fluorophores : The most common strategy involves first demethylating the parent compound to 4-hydroxybenzo[d]isothiazole, as described in section 6.2. The resulting phenolic group can then be reacted with a derivatizing agent containing a fluorescent tag, such as dansyl chloride or a fluorescein (B123965) derivative. This significantly lowers the limit of detection. nih.gov

Improving Chromatographic Properties : For GC analysis, derivatization is often required to increase the volatility and thermal stability of polar compounds. nih.gov Functional groups like amines or hydroxyls (which could be introduced onto the benzo[d]isothiazole core or by demethylation) are commonly converted to less polar esters, ethers, or silyl (B83357) ethers. For instance, acylation with reagents like acetic anhydride (B1165640) can be used to cap reactive amine or hydroxyl groups, improving peak shape and preventing on-column reactions. mdpi.com

Analytical TechniqueDerivatization GoalExample StrategyExample Reagent
HPLC-FluorescenceAttach a fluorescent tagReact with the -OH group of 4-hydroxybenzo[d]isothiazoleDansyl Chloride
HPLC-UVAttach a UV-absorbing tagReact with a functionalized derivative (e.g., an amine)Benzoyl Chloride nih.gov
GC-MSIncrease volatility and stabilityAcylation of a hydroxyl or amino derivativeAcetic Anhydride mdpi.com

Protection and Deprotection Methodologies for Selective Functionalization

In multi-step syntheses involving complex molecules, protecting groups are essential tools to prevent unwanted side reactions at specific functional groups. numberanalytics.comorganic-chemistry.org The choice of a protecting group is critical; it must be stable under a given set of reaction conditions and easily removable under different, non-interfering conditions (a concept known as orthogonality). organic-chemistry.orgresearchgate.net

For derivatives of this compound, several scenarios can be envisioned:

The Methoxy Group as a Protecting Group : The methoxy group itself can be considered a protecting group for the more reactive phenolic hydroxyl group. It is stable to many reaction conditions, such as those involving strong bases or nucleophiles, and can be removed at a later stage via demethylation (deprotection) as detailed in section 6.2. rsc.org

Protection of Other Functional Groups : If other reactive groups (e.g., -NH₂, -SH, -COOH) are introduced onto the benzo[d]isothiazole core, they would likely require protection before further manipulations of the ring system. For example, an amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which prevents its nucleophilic and basic character from interfering with subsequent reactions. organic-chemistry.orglibretexts.org

Functional Group to ProtectExample Protecting GroupProtection ReagentCommon Deprotection Condition
Phenol (-OH)Methyl Ether (-OCH₃)Methyl Iodide, BaseBBr₃ or HBr rsc.orglibretexts.org
Amine (-NH₂)tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic Acid (TFA) organic-chemistry.org
Amine (-NH₂)Carbobenzyloxy (Cbz)Benzyl ChloroformateH₂, Pd/C (Hydrogenolysis) libretexts.org
Hydroxyl (-OH)Tetrahydropyranyl (THP)Dihydropyran, Acid catalystAqueous Acid libretexts.org

Advanced Applications of 4 Methoxybenzo D Isothiazole and Its Derivatives in Chemical Science

Catalytic Applications in Organic Transformations

While 4-methoxybenzo[d]isothiazole itself is not primarily used as a direct catalyst, the broader benzothiazole (B30560) and benzisothiazole scaffolds are significant in the field of catalysis. Benzothiazole-derived ligands are employed in the synthesis of metal complexes that facilitate a variety of catalytic reactions, helping to improve the efficiency and selectivity of these processes wisdomlib.org. The inherent structure of these ligands plays a crucial role in coordination chemistry and the enhancement of catalytic activity wisdomlib.org.

The robustness of the benzisothiazole ring system is demonstrated by its stability under various catalytic conditions used for its own synthesis, including processes catalyzed by copper, nickel, and iron complexes nih.govmdpi.com. This tolerance suggests the potential for developing benzisothiazole-based catalysts that can withstand diverse reaction environments.

Furthermore, the integration of these heterocycles into advanced materials has led to novel catalytic functions. For instance, benzobisthiazole has been used as a building block for creating fully conjugated covalent organic frameworks (COFs) rsc.org. These materials function as effective photocatalysts for the selective oxidation of benzyl amines under blue light irradiation, with superoxide identified as the key reactive oxygen species rsc.org. Similarly, photocatalytic methods using catalysts like graphitic carbon nitride (g-C3N4) have been developed for the synthesis of benzothiazole derivatives, highlighting the synergy between these heterocycles and photocatalysis researchgate.net.

Exploration in Advanced Materials Science and Engineering

Derivatives of the benzisothiazole and related benzothiadiazole families are increasingly explored for their utility in advanced materials, particularly in organic electronics and sensor technology. Their unique electronic and photophysical properties make them ideal candidates for a range of applications.

In the realm of organic electronics, benzothiadiazole-based polymers have been engineered as organic semiconductors for organic field-effect transistors (OFETs) and as donor materials in organic solar cells (OSCs) researchgate.netnih.govrsc.org. Molecular modifications, such as the strategic placement of fluorine or alkoxy groups on the polymer backbone, allow for the fine-tuning of electronic properties, balancing charge transport capabilities with mechanical stretchability rsc.org. For example, benzobisthiadiazole-based semiconducting polymer nanoparticles have been developed as contrast agents for second near-infrared (NIR-II) photoacoustic imaging, which leverages their excellent photothermal conversion efficiency frontiersin.org.

Another significant application is in the development of chemosensors. Benzothiazole derivatives have been designed as highly selective and sensitive fluorescent sensors for the detection of environmentally and biologically important ions nih.gov. Specific sensors have been synthesized for detecting cyanide at nanomolar concentrations in water and living cells, as well as for the colorimetric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ nih.govspectroscopyonline.com.

Derivative FamilyApplication AreaSpecific UseKey Finding
Benzothiadiazole PolymersOrganic ElectronicsOrganic Field-Effect Transistors (OFETs)Molecular engineering can balance charge transport and stretchability rsc.org.
Benzobisthiazole PolymersOrganic PhotovoltaicsDonor materials in organic solar cells (OSCs)Polymers show good tolerance to processing solvents and encouraging efficiencies researchgate.net.
Benzobisthiadiazole NanoparticlesBio-imagingNIR-II Photoacoustic Imaging Contrast AgentsAchieves light absorption in the NIR-II region, improving imaging resolution frontiersin.org.
Biphenyl–benzothiazole DerivativesChemosensorsRatiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺Sensor exhibits significant color changes upon ion binding nih.gov.
(E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodideChemosensorsUltra-sensitive detection of cyanideAchieves a detection limit of 0.27 nM in water and can be used in live-cell imaging spectroscopyonline.com.

Synthetic Utility in Complex Chemical Synthesis

The benzisothiazole scaffold serves not only as a target for synthesis but also as a valuable tool in the construction of other complex molecules, particularly in peptide and chiral synthesis.

The benzothiazole framework has been successfully integrated into solid-phase peptide synthesis (SPPS) methodologies nih.gov. A key method involves the use of a resin-bound 2-aminobenzenethiol, which acts as the solid support. In this process, Fmoc-protected amino acids are sequentially coupled to the support using an activating agent such as diisopropylcarbodiimide (DIC) nih.gov. After the desired peptide chain is assembled on the resin, treatment with trifluoroacetic acid (TFA) cleaves the product from the support and induces cyclization to form the final benzothiazole-peptide conjugate nih.gov. This approach allows for the efficient, stepwise construction of peptides containing a benzothiazole moiety, which can be valuable for developing new bioactive molecules nih.gov.

Benzisothiazole and its derivatives have proven to be useful synthons in the field of asymmetric synthesis. An organocatalyzed, asymmetric Mannich/cyclization tandem reaction has been developed utilizing 2-benzothiazolimines and 2-isothiocyanato-1-indanones mdpi.com. This reaction, catalyzed by a chiral thiourea, produces novel spirocyclic compounds that contain both benzothiazolimine and indanone scaffolds mdpi.com. The process is highly efficient, affording the chiral products in high yields with excellent control over their three-dimensional structure, achieving up to >20:1 diastereomeric ratio and 98% enantiomeric excess mdpi.com. This strategy demonstrates the utility of the benzothiazole scaffold in constructing complex molecules with multiple contiguous stereocenters, which is a significant challenge in organic synthesis mdpi.com. Additionally, methods for the solid-phase synthesis of highly diversified chiral polyaminothiazoles have been developed, further expanding the role of this heterocycle in creating libraries of chiral compounds nih.gov.

Development of Agrochemical Research Leads

The benzisothiazole and benzothiazole cores are important heterocyclic scaffolds in the discovery of new agrochemicals due to their broad spectrum of biological activities. acs.orgresearchgate.net These structures are stable and easily modified, making them attractive starting points for the development of novel pesticides with fungicidal, antiviral, herbicidal, and insecticidal properties.

Research has shown that derivatives of these scaffolds are effective against a range of plant pathogens and pests. For example, certain benzothiazole derivatives have been developed as potent fungicides and bactericides for managing plant diseases nih.gov. The antiviral agent Dufulin, which contains a benzothiazole moiety, has been used to combat various viral diseases in crops like tomatoes, cucumbers, and tobacco acs.org. The versatility of the benzisothiazole scaffold is further highlighted by the development of compounds like 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, which combines two isothiazole-related rings, indicating a strategy of incorporating multiple active substructures into a single molecule mdpi.com.

Compound/Derivative ClassAgrochemical ActivityTarget/Application
Benzothiazole/Benzisothiazole DerivativesFungicidal, AntibacterialGeneral plant disease management nih.gov.
DufulinAntiviralTomato, cucumber, and tobacco virus diseases acs.org.
OxazosulfylInsecticidalRice pests acs.org.
General Thiazole (B1198619)/Isothiazole (B42339) DerivativesHerbicidal, InsecticidalBroad-spectrum pest and weed control acs.orgresearchgate.net.

Role in Pigment and Dye Chemistry

The extended π-conjugated system of the benzisothiazole ring makes it an excellent chromophore for use in pigments and dyes. Derivatives of this scaffold have been synthesized and applied in both traditional textile dyeing and advanced materials.

A significant class of dyes derived from this heterocycle is benzisothiazole-azo disperse dyes acs.orgnih.govacs.org. These dyes are synthesized for coloring polyester and polyester/cotton fabrics. A key advantage of these dyes is their high resistance to alkaline treatments and peroxide bleaching acs.orgnih.govnih.govacs.org. This stability allows for combined, one-bath processing of fabrics, which saves energy, water, and time, leading to cleaner and more efficient production acs.orgnih.gov.

In the field of advanced materials, benzothiazole-based dyes are used as dichroic dyes for applications in dimming devices and liquid crystal displays (LCDs) researchgate.netpageplace.de. Dichroic dyes have the property of absorbing light differently depending on its polarization direction google.com. When dissolved in a liquid crystal host, the alignment of the dye molecules can be controlled by an electric field, allowing for the modulation of light transmission. Benzothiazole derivatives with a donor-acceptor-donor (D-A-D) structure have been specifically developed for this purpose researchgate.net.

Dye ClassStructure TypeApplicationKey Property
Disperse DyesBenzisothiazole-AzoDyeing of Polyester and Polyester/Cotton BlendsHigh resistance to alkali and peroxide, enabling one-bath processing acs.orgnih.govnih.govacs.org.
Dichroic DyesBenzothiazole-based D-A-DLiquid Crystal Displays (LCDs), Smart Dimming DevicesAbility to align with liquid crystals to control light transmission based on polarization researchgate.net.
Water-insoluble Azo DyesBenzisothiazole seriesGeneral pigment and dye applicationsProvides specific hues and coloration for various materials.

Corrosion Inhibition Studies

The escalating issue of metal corrosion in industrial applications has propelled research into the development of effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms such as nitrogen and sulfur, alongside aromatic rings, have been identified as promising candidates. These structural features facilitate the adsorption of the molecules onto metal surfaces, creating a protective barrier against corrosive environments. Derivatives of benzo[d]isothiazole, including this compound, have emerged as a significant class of such inhibitors, demonstrating notable efficacy in mitigating the corrosion of various metals, especially mild steel and aluminum alloys in acidic media.

The primary mechanism of inhibition by these compounds involves their adsorption onto the metal surface, which obstructs the active sites for corrosion. This adsorption process can be categorized as physisorption (electrostatic interaction between charged molecules and the metal) or chemisorption (involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond). Often, a combination of both mechanisms is observed.

Research Findings on Mild Steel

Mild steel, a ubiquitous material in industrial settings, is highly susceptible to corrosion in acidic solutions used for processes like descaling and acid cleaning. chesci.com Several studies have investigated the protective effects of 4-methoxy-substituted benzothiazole derivatives on mild steel in strong acid environments.

One key derivative, 2-(4-methoxyphenyl)benzothiazole (MPB), has been extensively studied as a corrosion inhibitor for mild steel in 1M sulfuric acid (H₂SO₄). chesci.com Research has shown that the inhibition efficiency of MPB increases with its concentration. chesci.com This is attributed to greater surface coverage by the inhibitor molecules at higher concentrations. chesci.com The formation of a protective film is further confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM), which reveal a significantly smoother surface on steel immersed in the inhibitor solution compared to the rough and pitted surface of steel exposed to the acid alone. chesci.com

In a separate study focusing on optimizing inhibitor performance, 2-(4-methoxyphenyl)-benzothiazole was identified as a novel and highly effective inhibitor in hydrochloric acid (HCl). researchgate.net Through a design of experiments approach, optimal conditions were determined to be a temperature of 25°C, an inhibitor concentration of 0.001 M, and a hydrochloric acid concentration of 2 M, which resulted in a remarkable inhibition efficiency of 97.8%. researchgate.net

The adsorption of these inhibitor molecules on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. chesci.comresearchgate.net

Electrochemical Studies

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the inhibition mechanism. Potentiodynamic polarization studies indicate that benzothiazole derivatives, including the methoxy-substituted variants, typically act as mixed-type inhibitors. chesci.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chesci.com

EIS measurements further support the inhibitive action. In the presence of inhibitors like 2-(4-methoxyphenyl)benzothiazole, there is a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increase in Rct signifies a slowing of the corrosion rate at the metal-solution interface, while the decrease in Cdl is due to the gradual replacement of water molecules by the adsorbing organic inhibitor molecules at the metal surface.

A related compound, 2-amino-4-(4-methoxyphenyl)-thiazole (MPT), has also demonstrated excellent performance, achieving an inhibition efficiency of up to 95% for mild steel in 0.5 M H₂SO₄. researchgate.netnjtech.edu.cn The presence of the electron-donating methoxy (B1213986) group (–OCH₃) is suggested to enhance the adsorption ability of the molecule on the steel surface. researchgate.netnjtech.edu.cn The Gibbs free energy of adsorption (ΔG°ads) for a similar derivative was calculated to be -37 kJ/mol, a value that indicates a spontaneous adsorption process involving both physisorption and chemisorption mechanisms. researchgate.netmdpi.com

Studies on Aluminum

The application of benzothiazole derivatives extends to the protection of other metals, such as aluminum. Research has explored the effectiveness of compounds like 4-[4-(1,3-benzothiazol-2yl)phenoxy] phthalonitrile as a corrosion inhibitor for aluminum in hydrochloric acid, reporting significant inhibition efficiencies. researchgate.net These studies highlight the versatility of the benzothiazole scaffold in corrosion science.

Data Tables

Table 1: Inhibition Efficiency of 2-(4-methoxyphenyl)benzothiazole (MPB) on Mild Steel in 1M H₂SO₄

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0102.4-
0.0000214.1286.21
0.000049.0191.20
0.000064.4295.68
0.000082.6297.44
0.00012.5297.54

Table 2: Electrochemical Polarization Parameters for a Benzothiazole Derivative on Mild Steel in 1M H₂SO₄

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
0-4801086-
0.5-48538964.18
1.0-49120181.49
3.0-49612288.76
5.0-5037493.18

Q & A

Q. Tables for Key Data

Catalytic Activity of Pd Complexes
Ligand Type
------------------------
LPdCl₂ (monodentate)
L₂PdCl₂ (bidentate)
Isoxazole analogue
Stability Constants (log K) of Metal Complexes
Metal Ion
-------------
Co²⁺
Ni²⁺
Cu²⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.